
Pelubiprofen impurity 2-13C2,d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pelubiprofen impurity 2-13C2,d6 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Pelubiprofen impurity 2, which is a non-steroidal anti-inflammatory drug (NSAID). The incorporation of stable heavy isotopes such as carbon-13 and deuterium into drug molecules is a common practice in scientific research, particularly for the purpose of quantitation during the drug development process .
準備方法
The preparation of Pelubiprofen impurity 2-13C2,d6 involves the incorporation of carbon-13 and deuterium into the Pelubiprofen impurity 2 molecule. This can be achieved through various synthetic routes. One common method involves the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes .
Industrial production methods for this compound are similar to those used for other isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their incorporation into the final product. The process includes steps such as crystallization, filtration, and drying to obtain the desired compound with high purity .
化学反応の分析
Pelubiprofen impurity 2-13C2,d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carbonyl compounds, while reduction reactions may yield alcohols.
科学的研究の応用
Pelubiprofen impurity 2-13C2,d6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. The incorporation of stable isotopes such as carbon-13 and deuterium allows for the precise measurement of the compound’s pharmacokinetic and metabolic profiles .
In biology and medicine, this compound is used in studies to understand the metabolic pathways and mechanisms of action of Pelubiprofen and its derivatives. It is also used in the development of new drugs and in the assessment of drug safety and efficacy .
In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its stable isotope labeling makes it a valuable tool for quality control and method validation in the manufacturing process .
作用機序
The mechanism of action of Pelubiprofen impurity 2-13C2,d6 is similar to that of Pelubiprofen. It exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to the reduction of these symptoms .
The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes. The inhibition of these enzymes disrupts the inflammatory pathway, leading to the therapeutic effects of the compound .
類似化合物との比較
Pelubiprofen impurity 2-13C2,d6 is unique in its stable isotope labeling with carbon-13 and deuterium. This labeling distinguishes it from other similar compounds, such as Pelubiprofen impurity 2, which does not contain these isotopes .
Similar compounds include other isotope-labeled derivatives of Pelubiprofen, such as Pelubiprofen impurity 2-13C2 and Pelubiprofen impurity 2-d6. These compounds also incorporate stable isotopes but may differ in the specific isotopes used and their labeling patterns .
特性
分子式 |
C26H26O5 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-[4-[(E)-[(3E)-3-[[4-(1-carboxy-2,2,2-trideuterio(213C)ethyl)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenyl]-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C26H26O5/c1-16(25(28)29)20-10-6-18(7-11-20)14-22-4-3-5-23(24(22)27)15-19-8-12-21(13-9-19)17(2)26(30)31/h6-17H,3-5H2,1-2H3,(H,28,29)(H,30,31)/b22-14+,23-15+/i1+1D3,2+1D3 |
InChIキー |
MAOSFGBLSQBYHT-VVTJXYRASA-N |
異性体SMILES |
[2H][13C](C(C(=O)O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C([13C]([2H])([2H])[2H])C(=O)O)/CCC2)([2H])[2H] |
正規SMILES |
CC(C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C(C)C(=O)O)C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


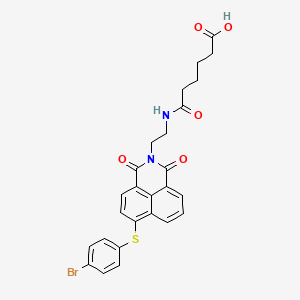
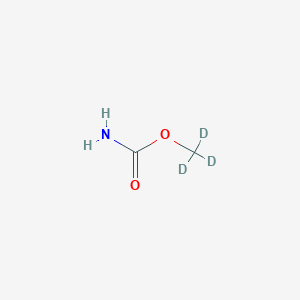
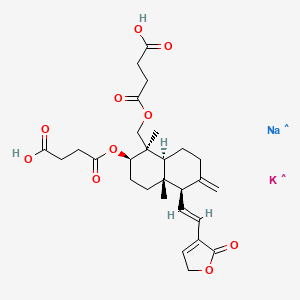
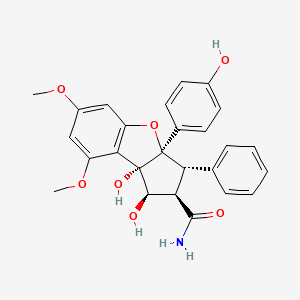
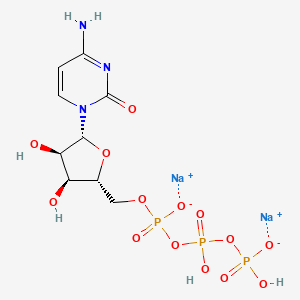
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
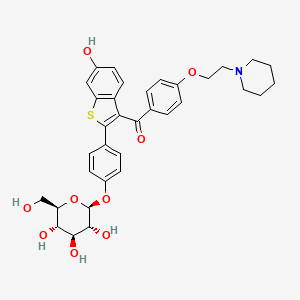
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

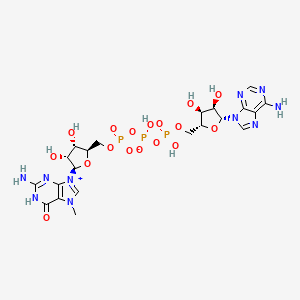
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
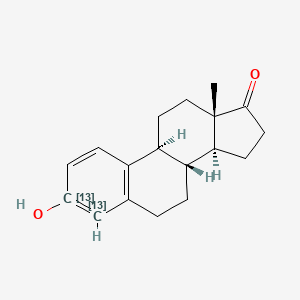
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
